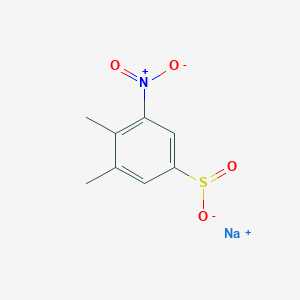
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₈NNaO₄S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role in various synthetic processes, particularly in the formation of organosulfur compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 3,4-dimethyl-5-nitrobenzene. This process can be achieved through the reaction of the aromatic compound with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality sodium sulfinates .
化学反应分析
Types of Reactions
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under mild conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organosulfur compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate and nitro groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
相似化合物的比较
Similar Compounds
Sodium benzenesulfinate: Lacks the nitro and methyl groups, making it less reactive in certain contexts.
Sodium toluenesulfinate: Contains a methyl group but lacks the nitro group, affecting its reactivity and applications.
Sodium 4-nitrobenzenesulfinate: Similar nitro group but lacks the methyl groups, leading to different chemical behavior.
Uniqueness
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate is unique due to the presence of both methyl and nitro groups, which enhance its reactivity and versatility in synthetic applications. These functional groups allow for a broader range of chemical transformations compared to its simpler counterparts .
生物活性
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate is a compound within the class of sulfinates that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis of this compound
Sodium sulfinates are typically synthesized through various methods, including nucleophilic substitution reactions and oxidation processes. The synthesis of this compound can be achieved via the reaction of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with sodium hydroxide in an aqueous medium, leading to the formation of the desired sulfonate salt.
2.1 Anti-inflammatory Activity
Research indicates that nitro-containing compounds often exhibit significant anti-inflammatory properties. This compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study reported that similar nitro compounds displayed IC50 values against COX enzymes ranging from 19.45 μM to 42.1 μM, suggesting a potential for this compound to exert similar effects .
2.2 Antimicrobial Activity
Nitro compounds are known for their antimicrobial properties, acting through mechanisms such as DNA damage following reduction to toxic intermediates. This compound could potentially exhibit similar antimicrobial activity against various pathogens. The mechanism typically involves the formation of reactive nitrogen species that interact with microbial DNA .
2.3 Anticancer Potential
Preliminary studies suggest that certain nitro compounds possess anticancer properties by inducing apoptosis in cancer cell lines. The antiproliferative effects observed in related compounds warrant further investigation into the potential anticancer activity of this compound .
3. Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Increases anti-inflammatory and antimicrobial activities |
| Methyl groups | Modulate lipophilicity and bioavailability |
The presence of electron-withdrawing groups like nitro enhances the compound's reactivity and biological efficacy.
4. Case Studies and Research Findings
Several studies have explored the biological activities of related nitro compounds:
- Anti-inflammatory Effects : A study demonstrated that derivatives with similar structures significantly inhibited COX enzymes in vitro, suggesting that this compound may also possess such properties .
- Antimicrobial Activity : Research on nitro compounds has shown promising results against various bacterial strains, indicating a potential application for this compound in treating infections .
- Anticancer Research : Investigations into related nitro derivatives have revealed their ability to induce apoptosis in cancer cell lines, presenting a promising avenue for further exploration of this compound in oncology .
属性
分子式 |
C8H8NNaO4S |
|---|---|
分子量 |
237.21 g/mol |
IUPAC 名称 |
sodium;3,4-dimethyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-5-3-7(14(12)13)4-8(6(5)2)9(10)11;/h3-4H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI 键 |
NWWXSSQQLGHQSD-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















